Methyl N-acetylanthranilate
Overview
Description
Methyl N-acetylanthranilate, also known as 2-(acetylamino)-benzoic acid or methyl 2-(acetylamino)benzoate, belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives. These are derivatives of amino benzoic acid derivatives where the amine group is N-acylated. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm. This compound has a very mild, fruity, and powdery taste.
Mechanism of Action
Mode of Action
It is known that the compound can be used in the synthesis of 2-methylbenzoxazoles, catalyzed by palladium acetate in the presence of K2S2O8 and TfOH . This suggests that Methyl 2-Acetamidobenzoate may interact with its targets through a similar mechanism, leading to changes in the structure and function of the targets .
Biochemical Pathways
Its role in the synthesis of 2-methylbenzoxazoles suggests that it may be involved in the benzoxazole biosynthesis pathway
Result of Action
Its role in the synthesis of 2-methylbenzoxazoles suggests that it may have a role in the production of these compounds, which could have various effects at the molecular and cellular level .
Biological Activity
Methyl N-acetylanthranilate (MNA), a derivative of anthranilic acid, has garnered attention for its various biological activities and potential applications in pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of MNA, including its safety assessment, mechanisms of action, and relevant case studies.
This compound, also known as 2-(acetylamino)-benzoic acid or methyl 2-(acetylamino)benzoate, is an organic compound classified as an acylaminobenzoic acid derivative. It is characterized by its mild, fruity taste and is practically insoluble in water. The molecular formula is with a CAS number of 2719-08-6. Its structure is depicted below:
MNA plays a role in the synthesis of bioactive compounds, particularly 2-methylbenzoxazoles, which are involved in various biochemical pathways. The synthesis is catalyzed by palladium acetate in the presence of potassium persulfate (K2S2O8) and trifluoroacetic acid (TfOH) .
Enzymatic Interaction
Research indicates that MNA exhibits weak inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential implications in neuropharmacology. However, the specific mechanisms underlying these interactions require further investigation .
Genotoxicity and Carcinogenicity
A series of studies have evaluated the genotoxicity and carcinogenic potential of MNA. The RIFM (Research Institute for Fragrance Materials) conducted an assessment using the BlueScreen assay, which indicated that MNA is not genotoxic under metabolic activation conditions . Additionally, it was shown to be non-carcinogenic in long-term studies involving Fischer 344 rats and B6C3F1 mice treated with anthranilic acid at high dietary doses .
Reproductive and Developmental Toxicity
In reproductive toxicity studies, MNA was administered to pregnant female rabbits without any observed treatment-related effects on maternal health or fetal development at doses up to 400 mg/kg/day . The NOAEL (No Observed Adverse Effect Level) for developmental toxicity was determined to be greater than 10000 ppm (equivalent to 768.4 mg/kg/day), indicating a favorable safety profile .
Hypersensitivity Reactions
A hypersensitivity study conducted on guinea pigs using the Buehler technique demonstrated that MNA does not have significant skin sensitization potential . This finding is crucial for its application in fragrance formulations where allergic reactions are a concern.
Summary Table of Biological Activities
Activity | Findings |
---|---|
Genotoxicity | Non-genotoxic in BlueScreen assay |
Carcinogenicity | No evidence of carcinogenicity in long-term animal studies |
Reproductive Toxicity | NOAEL > 768.4 mg/kg/day |
Developmental Toxicity | NOAEL > 10000 ppm |
Hypersensitivity Potential | No significant sensitization observed |
Enzymatic Inhibition | Weak inhibition of AChE and BChE |
Properties
IUPAC Name |
methyl 2-acetamidobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-9-6-4-3-5-8(9)10(13)14-2/h3-6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQKZKVNYKOXHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051948 | |
Record name | Methyl 2-(acetylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to light yellow crystals; Fruity grape aroma | |
Record name | Methyl N-acetylanthranilate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1541/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water, Soluble (in ethanol) | |
Record name | Methyl N-acetylanthranilate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1541/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2719-08-6 | |
Record name | Methyl N-acetylanthranilate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2719-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl N-acetylanthranilate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl N-acetylanthranilate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45919 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-(acetylamino)-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 2-(acetylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-(acetylamino)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.471 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL N-ACETYLANTHRANILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/738C69YF2O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methyl n-acetylanthranilate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032388 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 2-Acetamidobenzoate in organic synthesis?
A1: Methyl 2-Acetamidobenzoate serves as a key intermediate in the synthesis of more complex heterocyclic compounds. For instance, it can be utilized to synthesize quinazolinone derivatives []. This is achieved through a multi-step process involving the reaction of Methyl 2-Acetamidobenzoate with hydrazine hydrate to form 3-amino-2-methylquinazolin-4(3H)-one. This intermediate can then be further modified to produce a variety of quinazolinone derivatives with potential biological activity.
Q2: Does Methyl 2-Acetamidobenzoate exhibit any biological activity?
A2: While not a strong inhibitor, Methyl 2-Acetamidobenzoate displays weak inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) []. This suggests that it might interact weakly with these enzymes, although the specific mechanism and potential implications require further investigation.
Q3: How was the antibacterial activity of compounds derived from Methyl 2-Acetamidobenzoate evaluated?
A3: Researchers synthesized a series of azo compounds and 1,2,3-triazoles derived from Methyl 2-Acetamidobenzoate []. The antibacterial potential of these compounds was assessed using the agar well diffusion method against four pathogenic bacterial strains (both gram-positive and gram-negative). Ampicillin trihydrate was used as a reference drug for comparison. Results indicated that some of the synthesized compounds, particularly compounds 7-9, exhibited good antibacterial activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.